molecular formula C11H13ClO3 B1597484 2-(4-Chloro-3-methylphenoxy)-2-methylpropanoic acid CAS No. 62443-89-4

2-(4-Chloro-3-methylphenoxy)-2-methylpropanoic acid

Cat. No. B1597484
CAS RN: 62443-89-4
M. Wt: 228.67 g/mol
InChI Key: YPACJSWITQPMFV-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)-2-methylpropanoic acid is a chemical compound with the CAS Number: 777-54-8 . Its molecular weight is 214.65 . The compound is also known as 2-(4-chloro-3-methyl-phenoxy)-2-methyl-propionic acid with a slightly different molecular weight of 228.67 .


Synthesis Analysis

While there are no direct synthesis methods available for this specific compound, related compounds have been synthesized through various methods. For instance, derivatives of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) were synthesized and evaluated for in vivo analgesic potential .


Molecular Structure Analysis

The compound has a complex molecular structure. The InChI code for the compound is 1S/C10H11ClO3/c1-6-5-8(3-4-9(6)11)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) .


Physical And Chemical Properties Analysis

The compound is a solid . The SMILES string representation of the compound is Cc1cc(OC©©C(O)=O)ccc1Cl . The compound’s empirical formula is C11H13ClO3 .

Scientific Research Applications

Application

The compound “2-(4-Chloro-3-methylphenoxy)-2-methylpropanoic acid” has been used in the synthesis of a novel series of p-chloro-m-cresol Schiff bases .

Method of Application

The synthesis involved the reaction of p-chloro-m-cresol with ethylchloroacetate in anhydrous conditions to yield 2-(4-chloro-3-methylphenoxy) acetate. This was then treated with hydrazine hydrate to yield 2-(4-chloro-3-methylphenoxy) acetohydrazide. The resultant compound was treated with different aromatic furfural aldehydes to yield Schiff bases .

Results

The synthesized Schiff bases were tested for their in vitro antibacterial activity against various bacterial strains. The most effective compound exhibited very promising antibacterial activity when tested against strains of S. epidermidis, K. pneumoniae. Other compounds displayed moderate to good antibacterial activity . The synthesized Schiff bases also showed significant anthelmintic activity against two species of earthworms .

Analgesic Potential

Application

The compound “2-(4-Chloro-3-methylphenoxy)-2-methylpropanoic acid” has been used in the synthesis of a novel series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives .

Method of Application

The synthesis involved the reaction of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol with various reagents to yield TFMP derivatives .

Results

The synthesized TFMP derivatives were tested for their in vivo analgesic potential. Most of the compounds displayed potent analgesic efficacy and an ultrashort to long duration of action. The results indicate that these compounds are useful as analgesics .

Antimicrobial and Anthelmintic Evaluations

Application

The compound “2-(4-Chloro-3-methylphenoxy)-2-methylpropanoic acid” has been used in the synthesis of a novel series of 2-(4-chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides .

Method of Application

The synthesis involved the reaction of p-chloro-m-cresol with ethylchloroacetate in anhydrous conditions to yield 2-(4-chloro-3-methylphenoxy) acetate. This was then treated with hydrazine hydrate to yield 2-(4-chloro-3-methylphenoxy) acetohydrazide. The resultant compound was treated with different aromatic furfural aldehydes to yield Schiff bases .

Results

The synthesized compounds were tested for their in vitro antibacterial screening against various bacterial strains. The most effective compound exhibited very promising antibacterial activity when tested against strains of S. epidermidis, K. pneumoniae. Other compounds displayed moderate to good antibacterial activity . The synthesized Schiff bases also showed significant anthelmintic activity against two species of earthworms .

Safety And Hazards

The compound is classified as an irritant . It is also classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The safety data sheet suggests that it is harmful if swallowed and causes skin and eye irritation .

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-7-6-8(4-5-9(7)12)15-11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPACJSWITQPMFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)(C)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211488
Record name Propanoic acid, 2-(4-chloro-3-methylphenoxy)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3-methylphenoxy)-2-methylpropanoic acid

CAS RN

62443-89-4
Record name Propanoic acid, 2-(4-chloro-3-methylphenoxy)-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062443894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-(4-chloro-3-methylphenoxy)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62443-89-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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